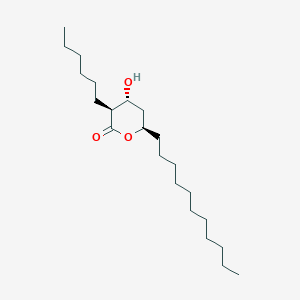
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one is a complex organic compound with a unique structure characterized by multiple stereocenters. This compound belongs to the class of oxanones, which are cyclic ethers containing a ketone functional group. The presence of both hydrophobic alkyl chains and a hydrophilic hydroxy group makes this compound interesting for various applications in chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a precursor molecule, followed by cyclization to form the oxanone ring. The reaction conditions often require the use of chiral catalysts to ensure the correct stereochemistry at the three stereocenters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Aplicaciones Científicas De Investigación
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials with tailored properties.
Mecanismo De Acción
The mechanism by which (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved are determined by the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one
- (3S,4R,6R,7R)-4,6-diethyl-3,4,7-trimethylnonane
Uniqueness
What sets (3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one apart from similar compounds is its specific stereochemistry and the presence of both hydrophobic and hydrophilic groups. This unique combination of features makes it particularly versatile for various applications in research and industry.
Actividad Biológica
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one, also known as (3S,4S,6R)-3-hexyl-4-hydroxy-6-undecyltetrahydro-2H-pyran-2-one, is a chemical compound with significant biological activity. This compound is of interest due to its potential applications in pharmaceuticals and biotechnology.
- Molecular Formula : C22H42O3
- Molecular Weight : 354.57 g/mol
- CAS Number : 104801-96-9
- Structure : The compound features a tetrahydropyran ring with hydroxy and undecyloxy substituents.
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. It disrupts bacterial cell membranes, leading to cell lysis.
- Anti-inflammatory Properties : The compound has been linked to the inhibition of pro-inflammatory cytokines. This effect may be mediated through the modulation of signaling pathways involved in inflammation.
- Antioxidant Effects : Preliminary data suggest that this compound can scavenge free radicals, thus providing protective effects against oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating significant antibacterial properties.
Case Study 2: Anti-inflammatory Activity
In a controlled laboratory setting, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of the compound resulted in a 40% reduction in swelling compared to the control group. This suggests a potential therapeutic role in treating inflammatory conditions.
Case Study 3: Antioxidant Capacity
The antioxidant capacity was measured using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µg/mL, indicating strong antioxidant activity comparable to established antioxidants like ascorbic acid.
Comparative Analysis of Biological Activities
Propiedades
Número CAS |
160549-09-7 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
(3S,4R,6R)-3-hexyl-4-hydroxy-6-undecyloxan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19-18-21(23)20(22(24)25-19)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19-,20+,21-/m1/s1 |
Clave InChI |
LRXRIVSWHMVULO-QHAWAJNXSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H]1C[C@H]([C@@H](C(=O)O1)CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC1CC(C(C(=O)O1)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















